molecular formula C21H19NO5S2 B11710622 {(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11710622
M. Wt: 429.5 g/mol
InChI Key: LGVVQGLKSKDKPZ-WOJGMQOQSA-N
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Description

{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s thiazolidinone core is known for its biological activity, making it a candidate for studies in enzyme inhibition and receptor binding

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Thiazolidinones have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Other thiazolidinone derivatives

Uniqueness

What sets {(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid apart from similar compounds is its specific substitution pattern on the aromatic ring and the presence of the benzyloxy and ethoxy groups. These structural features can influence its reactivity and biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H19NO5S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H19NO5S2/c1-2-26-17-10-15(8-9-16(17)27-13-14-6-4-3-5-7-14)11-18-20(25)22(12-19(23)24)21(28)29-18/h3-11H,2,12-13H2,1H3,(H,23,24)/b18-11+

InChI Key

LGVVQGLKSKDKPZ-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

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